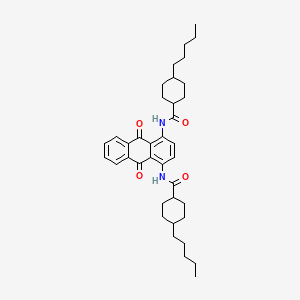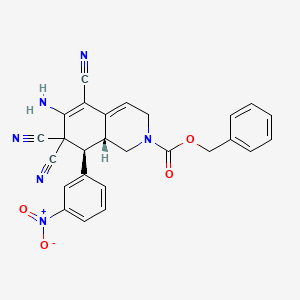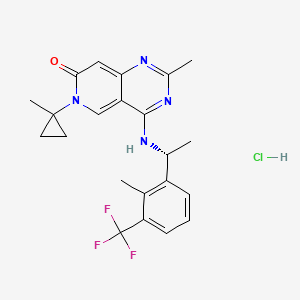
N,N'-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-pentylcyclohexanecarboxamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-pentylcyclohexanecarboxamide): is a complex organic compound that features an anthraquinone core with two cyclohexanecarboxamide groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-pentylcyclohexanecarboxamide) typically involves the reaction of 9,10-anthraquinone with 4-pentylcyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of automated reactors and continuous flow systems.
化学反应分析
Types of Reactions:
Oxidation: The anthraquinone core can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the anthraquinone core can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amide groups can participate in substitution reactions, particularly nucleophilic substitutions, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Anthraquinone derivatives with additional oxygen functionalities.
Reduction: Reduced anthraquinone derivatives.
Substitution: Alkylated amide derivatives.
科学研究应用
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions .
Biology:
- Potential use in the development of fluorescent probes for biological imaging.
- Investigated for its antimicrobial properties .
Medicine:
Industry:
作用机制
The mechanism of action of N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-pentylcyclohexanecarboxamide) involves its ability to interact with various molecular targets. The anthraquinone core can intercalate with DNA, disrupting replication and transcription processes. The amide groups can form hydrogen bonds with biological molecules, enhancing its binding affinity .
相似化合物的比较
- N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide)
- 2,2’-[(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)diimino]bis(5-methylbenzenesulfonic acid)
Uniqueness: N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-pentylcyclohexanecarboxamide) is unique due to its specific combination of an anthraquinone core with cyclohexanecarboxamide groups, which imparts distinct chemical and physical properties. This makes it particularly suitable for applications in materials science and biological research.
属性
分子式 |
C38H50N2O4 |
|---|---|
分子量 |
598.8 g/mol |
IUPAC 名称 |
N-[9,10-dioxo-4-[(4-pentylcyclohexanecarbonyl)amino]anthracen-1-yl]-4-pentylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C38H50N2O4/c1-3-5-7-11-25-15-19-27(20-16-25)37(43)39-31-23-24-32(34-33(31)35(41)29-13-9-10-14-30(29)36(34)42)40-38(44)28-21-17-26(18-22-28)12-8-6-4-2/h9-10,13-14,23-28H,3-8,11-12,15-22H2,1-2H3,(H,39,43)(H,40,44) |
InChI 键 |
SOXLXXSZMUAZKZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1CCC(CC1)C(=O)NC2=C3C(=C(C=C2)NC(=O)C4CCC(CC4)CCCCC)C(=O)C5=CC=CC=C5C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-nitro-N'-[(4-nitrophenoxy)acetyl]benzohydrazide](/img/structure/B12461537.png)
![{11-[4-(diethylamino)phenyl]-1-hydroxy-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-7-yl}(phenyl)methanone](/img/structure/B12461543.png)
![sodium;(2R,5S,6S)-3,3-dimethyl-6-[[(2S)-2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12461544.png)
![3,4-dibromo-6-ethoxy-2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol](/img/structure/B12461546.png)
![3,3'-Methanediylbis(6-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid)](/img/structure/B12461549.png)
![N-{4-[(2-{[4-(acetylamino)phenyl]sulfonyl}hydrazinyl)carbonyl]phenyl}propanamide](/img/structure/B12461560.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12461563.png)
![3-[(3-bromobenzyl)sulfanyl]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B12461567.png)


![1-Benzyl-5-bromo-3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxyindol-2-one](/img/structure/B12461591.png)
![2-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B12461594.png)
![Ethyl 2-amino-3-[4-(2-amino-6-{1-[4-chloro-2-(3-methylpyrazol-1-YL)phenyl]-2,2,2-trifluoroethoxy}pyrimidin-4-YL)phenyl]propanoate; hippuric acid](/img/structure/B12461598.png)

